molecular formula C15H17N3O5 B10983743 methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate

methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate

Cat. No.: B10983743
M. Wt: 319.31 g/mol
InChI Key: GYJFCSXPROWZTF-UHFFFAOYSA-N
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Description

METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazolinyl structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinyl core, followed by the introduction of the butanoyl and amino groups, and finally the esterification to form the methyl ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized to enhance their biological activity and therapeutic potential.

Scientific Research Applications

METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways within the cell. The quinazolinyl core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANOYL}AMINO)ACETATE is unique due to its specific quinazolinyl structure, which imparts distinct biological activity and potential therapeutic applications. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

methyl 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]acetate

InChI

InChI=1S/C15H17N3O5/c1-23-13(20)9-16-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)17-15(18)22/h2-3,5-6H,4,7-9H2,1H3,(H,16,19)(H,17,22)

InChI Key

GYJFCSXPROWZTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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